Cas no 1807142-40-0 (2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile)

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile is a halogenated pyridine derivative with a versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The presence of chloromethyl, difluoromethyl, and iodo substituents on the pyridine ring enables selective functionalization, facilitating its use in cross-coupling reactions, nucleophilic substitutions, and fluorinated compound synthesis. The acetonitrile moiety further enhances its utility as a precursor for heterocyclic scaffolds. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features allow for the development of bioactive molecules with tailored properties. Its stability and well-defined reactivity make it a reliable building block for complex synthetic pathways.
2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile structure
1807142-40-0 structure
Product name:2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
CAS No:1807142-40-0
MF:C9H6ClF2IN2
Molecular Weight:342.511620044708
CID:4893840

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
    • インチ: 1S/C9H6ClF2IN2/c10-4-6-8(9(11)12)5(1-2-14)3-7(13)15-6/h3,9H,1,4H2
    • InChIKey: HBIVYBUOSBNJGG-UHFFFAOYSA-N
    • SMILES: IC1=CC(CC#N)=C(C(F)F)C(CCl)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • トポロジー分子極性表面積: 36.7
  • XLogP3: 2.2

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029022211-1g
2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
1807142-40-0 95%
1g
$3,184.50 2022-03-31
Alichem
A029022211-500mg
2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
1807142-40-0 95%
500mg
$1,701.85 2022-03-31
Alichem
A029022211-250mg
2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile
1807142-40-0 95%
250mg
$989.80 2022-03-31

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 関連文献

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrileに関する追加情報

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile: A Comprehensive Overview

2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile, identified by the CAS number 1807142-40-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloromethyl group at position 2, a difluoromethyl group at position 3, and an acetonitrile group at position 4. Additionally, the presence of an iodine atom at position 6 further enhances its chemical reactivity and functional versatility.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and acylation processes. Recent advancements in synthetic chemistry have enabled the optimization of these reactions, leading to higher yields and improved purity levels. Researchers have also explored the use of catalytic systems to enhance the efficiency of these reactions, making the synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile more sustainable and cost-effective.

The structural features of this compound make it an attractive candidate for various applications. The chloromethyl group at position 2 imparts nucleophilic reactivity, making it suitable for substitution reactions. The difluoromethyl group at position 3 introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. The acetonitrile group at position 4 adds a cyano functionality, which is known for its ability to participate in hydrogen bonding and other non-covalent interactions. The iodine atom at position 6 further enhances the compound's reactivity and selectivity in various chemical transformations.

In recent studies, 2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile has been investigated for its potential as an intermediate in drug discovery. Its unique combination of functional groups makes it an ideal building block for constructing complex molecular architectures. For instance, researchers have utilized this compound as a precursor for synthesizing bioactive molecules with potential applications in oncology and neurodegenerative diseases.

The compound's ability to undergo various transformations has also been leveraged in materials science. For example, its reactivity has been exploited in the synthesis of advanced polymers and materials with tailored electronic properties. The presence of multiple functional groups allows for easy modification and functionalization, enabling the creation of materials with enhanced performance characteristics.

In terms of pharmacokinetics and toxicity studies, recent research has focused on understanding the bioavailability and metabolic pathways of this compound. These studies are crucial for determining its suitability as a drug candidate or as an intermediate in pharmaceutical synthesis. Preliminary findings suggest that the compound exhibits moderate bioavailability and low toxicity profiles under experimental conditions.

The development of analytical methods for characterizing this compound has also been an area of active research. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity. These methods provide valuable insights into the compound's physical and chemical properties, ensuring its reliability as a research tool or industrial product.

In conclusion, 2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile (CAS No: 1807142-40-0) is a versatile organic compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic chemistry and material science, positions it as a valuable asset in both academic research and industrial development.

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